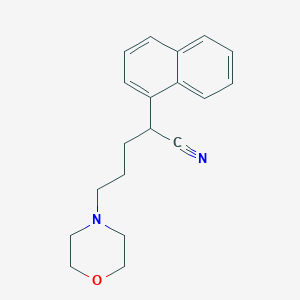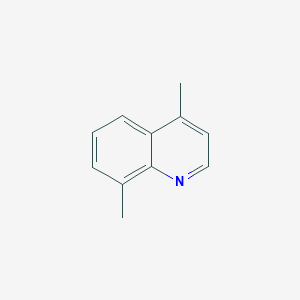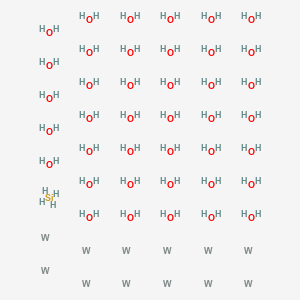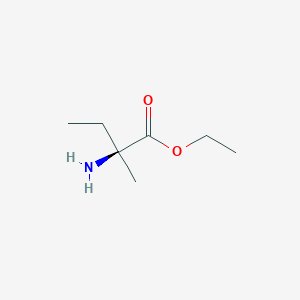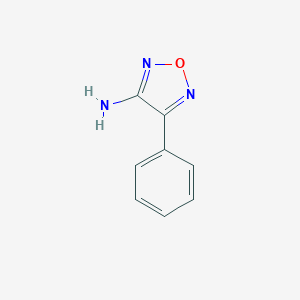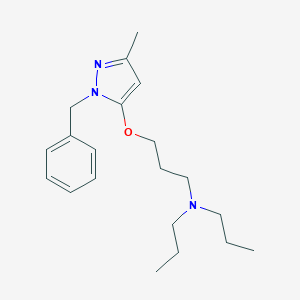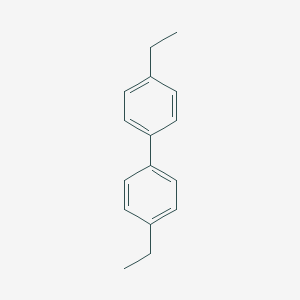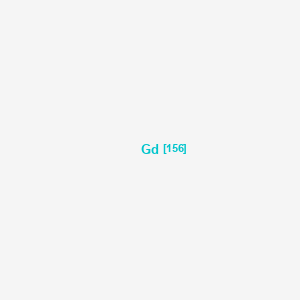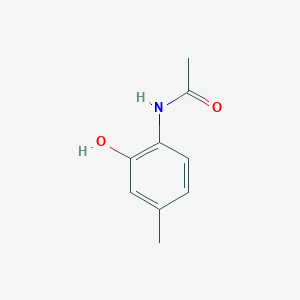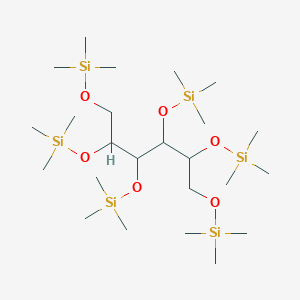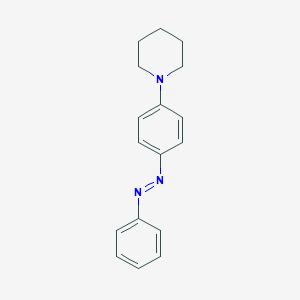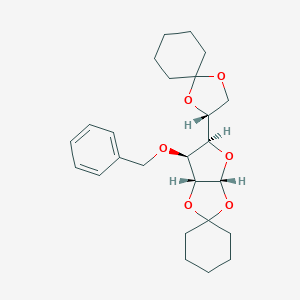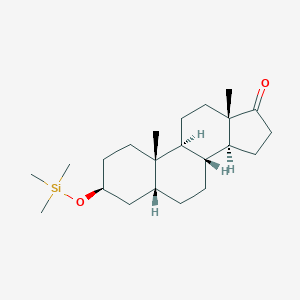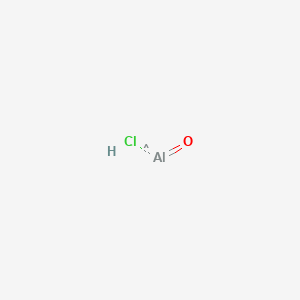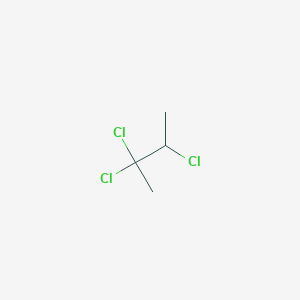
2,2,3-Trichlorobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3-Trichlorobutane is a chemical compound that belongs to the family of chlorinated hydrocarbons. It is a colorless, flammable liquid that is widely used in scientific research. This compound is synthesized by the reaction of 1,3-dichlorobutane with chlorine gas in the presence of a catalyst.
作用机制
The mechanism of action of 2,2,3-Trichlorobutane is not well understood. However, it is believed that this compound acts as an inhibitor of certain enzymes in the body. It may also interfere with the normal functioning of cell membranes.
生化和生理效应
The biochemical and physiological effects of 2,2,3-Trichlorobutane are not well studied. However, it is known that this compound can cause liver damage and other toxic effects in animals. It may also have carcinogenic properties.
实验室实验的优点和局限性
The advantages of using 2,2,3-Trichlorobutane in lab experiments include its high purity and stability. It is also readily available and relatively inexpensive. However, the limitations of using this compound include its toxicity and potential health hazards. Special precautions must be taken when handling this compound to avoid exposure.
未来方向
There are several future directions for research on 2,2,3-Trichlorobutane. One area of research could be the development of safer and more effective alternatives to this compound. Another area of research could be the study of its potential health effects in humans. Additionally, more research is needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 2,2,3-Trichlorobutane is a widely used chemical compound in scientific research. It is synthesized by the reaction of 1,3-dichlorobutane with chlorine gas in the presence of a catalyst. This compound has several scientific research applications, including its use as a solvent and a reagent. However, it is important to be aware of its potential health hazards and to take special precautions when handling this compound. Further research is needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
合成方法
2,2,3-Trichlorobutane is synthesized by the reaction of 1,3-dichlorobutane with chlorine gas in the presence of a catalyst. The reaction takes place at a temperature of 150-200°C and a pressure of 10-20 atm. The catalyst used in this reaction is usually iron or aluminum chloride.
科学研究应用
2,2,3-Trichlorobutane is widely used in scientific research as a solvent and a reagent. It is used in the synthesis of organic compounds and in the purification of proteins and nucleic acids. This compound is also used in the production of insecticides, herbicides, and other agricultural chemicals.
属性
CAS 编号 |
10403-60-8 |
|---|---|
产品名称 |
2,2,3-Trichlorobutane |
分子式 |
C4H7Cl3 |
分子量 |
161.45 g/mol |
IUPAC 名称 |
2,2,3-trichlorobutane |
InChI |
InChI=1S/C4H7Cl3/c1-3(5)4(2,6)7/h3H,1-2H3 |
InChI 键 |
UNTJXPFYXVCMFE-UHFFFAOYSA-N |
SMILES |
CC(C(C)(Cl)Cl)Cl |
规范 SMILES |
CC(C(C)(Cl)Cl)Cl |
同义词 |
2,2,3-Trichlorobutane. |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



